molecular formula C19H28O2 B1240849 (3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No. B1240849
M. Wt: 288.4 g/mol
InChI Key: FMGSKLZLMKYGDP-INNQQZFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Crystallography and Molecular Structure

  • Molecular Conformation and Interactions : Studies on compounds structurally similar to the requested molecule, such as various steroidal compounds, focus on their crystallographic analysis. This includes examining molecular conformations and intermolecular interactions, providing insights into their structural properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhou, Huang, Zhang, & Wang, 2015).

  • Synthesis and Structural Elucidation : Studies have focused on the synthesis of related compounds and their structural elucidation, which is crucial for understanding their potential applications in various fields, such as pharmaceuticals and material science (Shaheen, Ali, Rosario, & Shah, 2014).

Nanoparticle Technology

  • Nanoparticle Formation and Characteristics : Research has explored the creation of nanoparticles from structurally similar compounds, like dehydroepiandrosterone, using cryosynthesis. This process converts larger particles into nanoform, potentially altering their properties and applications, such as in medicine or materials science (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).

Biological Applications

  • Inhibition of Neuroinflammation : Certain androstene derivatives, structurally related to the compound of interest, have shown potential in inhibiting neuroinflammation. These compounds, when tested on activated microglia, have shown significant suppression of inflammatory markers, suggesting potential therapeutic applications in neurodegenerative diseases (Wu, Du, Gu, Zhang, Zhen, Li, Chen, Jiang, & Zheng, 2015).

properties

Product Name

(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1

InChI Key

FMGSKLZLMKYGDP-INNQQZFDSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 2
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 3
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 4
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 5
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 6
(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

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